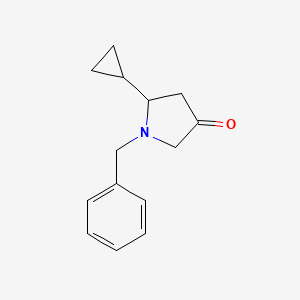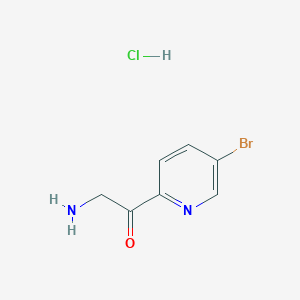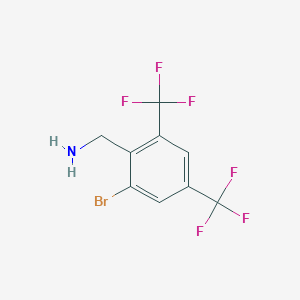
2-Isobutyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid
概要
説明
2-Isobutyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid is a complex organic compound with the molecular formula C17H18N2O3. It belongs to the beta-carboline family, which is known for its diverse biological activities and potential therapeutic applications. This compound is characterized by its unique structure, which includes a carboline core substituted with isobutyl and methyl groups, as well as a carboxylic acid functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the condensation of tryptamine with an appropriate aldehyde to form a Schiff base, which is then cyclized to produce the beta-carboline core. Subsequent functionalization steps introduce the isobutyl and methyl groups, followed by oxidation and carboxylation to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalytic processes can enhance efficiency and reduce waste. The specific conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to maximize the purity and yield of the product.
化学反応の分析
Types of Reactions
2-Isobutyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, such as esters or amides.
科学的研究の応用
2-Isobutyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity makes it a valuable tool for investigating cellular processes and signaling pathways.
Medicine: Research into its potential therapeutic effects includes studies on its anti-cancer, anti-inflammatory, and neuroprotective properties.
Industry: It can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of 2-Isobutyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular function. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that mediate anti-inflammatory responses. The exact pathways and targets vary depending on the specific biological context and the compound’s structural features.
類似化合物との比較
2-Isobutyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carboline-4-carboxylic acid can be compared with other beta-carboline derivatives, such as harmine, harmaline, and norharmane. These compounds share a similar core structure but differ in their substituents and functional groups, which can significantly impact their biological activity and therapeutic potential.
Harmine: Known for its psychoactive properties and potential anti-cancer effects.
Harmaline: Exhibits similar psychoactive effects and has been studied for its neuroprotective properties.
Norharmane: Investigated for its anti-inflammatory and anti-microbial activities.
The unique combination of isobutyl and methyl groups in this compound distinguishes it from these related compounds, potentially offering distinct advantages in terms of specificity and potency in various applications.
特性
IUPAC Name |
9-methyl-2-(2-methylpropyl)-1-oxopyrido[3,4-b]indole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-10(2)8-19-9-12(17(21)22)14-11-6-4-5-7-13(11)18(3)15(14)16(19)20/h4-7,9-10H,8H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJUEGZMIDCWPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C2=C(C1=O)N(C3=CC=CC=C32)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Methyl 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate](/img/structure/B1381865.png)




![tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B1381874.png)

![4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B1381876.png)

